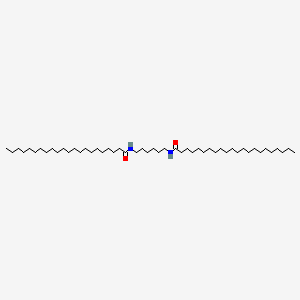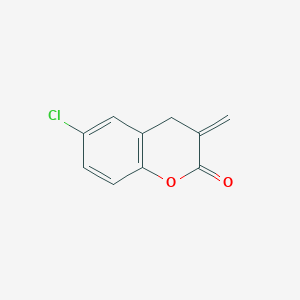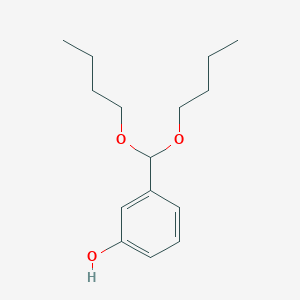
3-(Dibutoxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibutoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction. This involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the dibutoxymethyl group can be introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which are oxidized derivatives of phenols . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Electrophilic Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
3-(Dibutoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Dibutoxymethyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
Hydroquinone: A phenol derivative used in skin lightening and as an antioxidant.
Uniqueness
3-(Dibutoxymethyl)phenol is unique due to the presence of the dibutoxymethyl group, which enhances its solubility and reactivity compared to simpler phenols. This makes it more versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103517-20-0 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
3-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-10-17-15(18-11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,15-16H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
IUXZUNCWAUKLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C1=CC(=CC=C1)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


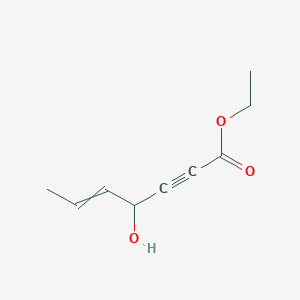
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
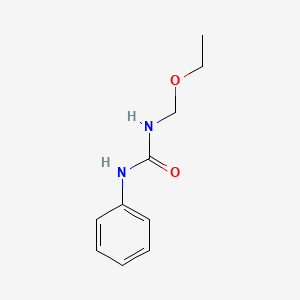
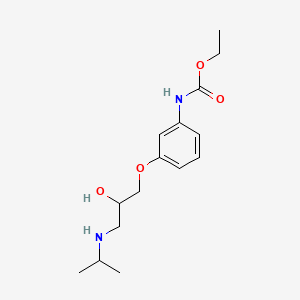
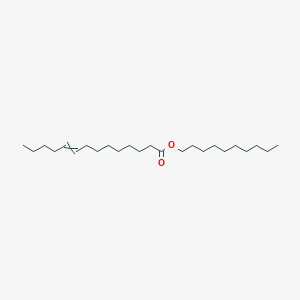
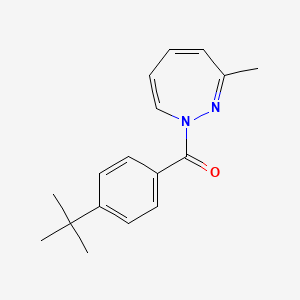
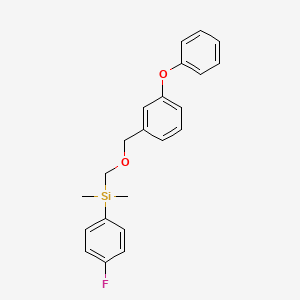
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
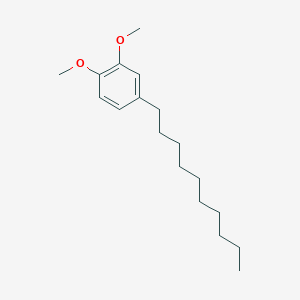
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

